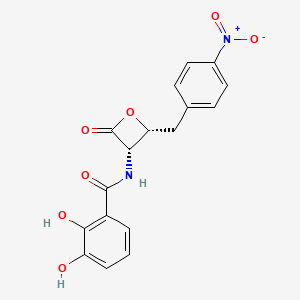

木犀草素-3-O-葡萄糖醛酸苷

科学研究应用

米奎利亚宁在科学研究中具有广泛的应用:

作用机制

米奎利亚宁通过各种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Miquelianin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antidiabetic potential such as antioxidant, antiglycation, and aldose reductase inhibition . It also interacts with CBR1, a carbonyl reductase .

Cellular Effects

Miquelianin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce endothelial cell apoptosis and promote angiogenesis . It also suppresses cytokine and IL-2 production and proliferation of Th2 cells .

Molecular Mechanism

Miquelianin exerts its effects at the molecular level through various mechanisms. For example, it upregulates heme oxygenase-1 (HO-1) in splenocytes by activating the C-Raf–ERK1/2–Nrf2 pathway via induction of reactive oxygen species generation .

Temporal Effects in Laboratory Settings

It is known that Miquelianin shows an antioxidant effect in human plasma .

Metabolic Pathways

Miquelianin is involved in various metabolic pathways. It is synthesized in Escherichia coli through the overexpression of entire UDP-glucuronic acid biosynthesis pathway genes .

Subcellular Localization

In vitro studies indicate that Miquelianin is able to reach the central nervous system from the small intestine .

准备方法

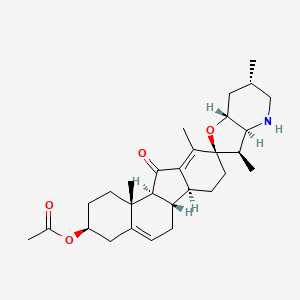

合成路线和反应条件: 米奎利亚宁可以通过槲皮素的酶促葡萄糖醛酸化合成。 尿苷二磷酸葡萄糖醛酸转移酶 (UGT) 催化尿苷二磷酸葡萄糖醛酸中的葡萄糖醛酸转移至槲皮素,形成米奎利亚宁 . 此反应通常在温和条件下进行,如 pH 7.4 和 37°C。

工业生产方法: 米奎利亚宁的工业生产涉及使用基因工程大肠杆菌菌株。这些菌株被设计为过表达从槲皮素生物合成米奎利亚宁所需的酶。 该过程包括过表达尿苷二磷酸葡萄糖醛酸生物合成途径基因和葡萄糖激酶基因 .

化学反应分析

反应类型: 米奎利亚宁会发生各种化学反应,包括:

氧化: 米奎利亚宁可以被氧化形成醌和其他氧化产物。

还原: 它可以被还原形成二氢槲皮素衍生物。

取代: 米奎利亚宁可以发生取代反应,特别是在羟基处。

常用试剂和条件:

氧化: 常用氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 取代反应通常涉及乙酸酐和吡啶等试剂。

主要产物:

氧化: 醌和其他氧化衍生物。

还原: 二氢槲皮素衍生物。

取代: 米奎利亚宁的乙酰化衍生物。

相似化合物的比较

米奎利亚宁在黄酮醇葡萄糖醛酸苷中独一无二,因为它在槲皮素的 3-OH 位置具有特殊的葡萄糖醛酸化。类似化合物包括:

槲皮素: 米奎利亚宁的苷元形式,缺乏葡萄糖醛酸部分.

芦丁: 槲皮素 3-O-芸香糖苷,具有二糖部分而不是葡萄糖醛酸.

异槲皮素: 槲皮素 3-O-葡萄糖苷,具有葡萄糖部分而不是葡萄糖醛酸.

属性

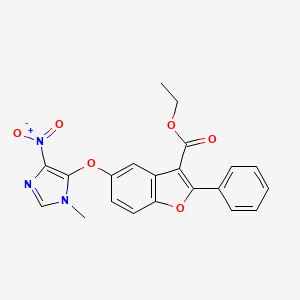

IUPAC Name |

6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCCGAQYVUYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22688-79-5 | |

| Record name | Quercetin 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)

![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)